molecular formula C13H18N2 B13210090 4-(7-Methyl-1H-indol-3-yl)butan-2-amine

4-(7-Methyl-1H-indol-3-yl)butan-2-amine

Cat. No.: B13210090
M. Wt: 202.30 g/mol
InChI Key: MIGRVQASJPRBLC-UHFFFAOYSA-N
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Description

4-(7-Methyl-1H-indol-3-yl)butan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with a methyl group at the 7th position and an amine group attached to a butan-2-amine chain. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methyl-1H-indol-3-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 7-methylindole with a suitable butan-2-amine derivative. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the indole nitrogen, followed by the addition of the alkylating agent.

Another approach involves the reduction of a corresponding ketone precursor, such as 4-(7-Methyl-1H-indol-3-yl)butan-2-one, using a reducing agent like sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(7-Methyl-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone intermediates to the desired amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) or nitro compounds in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the amine compound.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

4-(7-Methyl-1H-indol-3-yl)butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(7-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)butan-2-one: A ketone derivative with similar structural features.

    7-Methylindole: A simpler indole derivative with a methyl group at the 7th position.

    4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine: A related compound with a dihydroindole ring.

Uniqueness

4-(7-Methyl-1H-indol-3-yl)butan-2-amine is unique due to the specific substitution pattern on the indole ring and the presence of the butan-2-amine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-(7-methyl-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C13H18N2/c1-9-4-3-5-12-11(7-6-10(2)14)8-15-13(9)12/h3-5,8,10,15H,6-7,14H2,1-2H3

InChI Key

MIGRVQASJPRBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(C)N

Origin of Product

United States

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